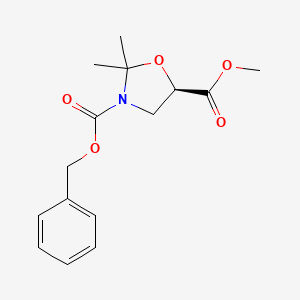
3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate is a complex organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and two carboxylate groups attached to the oxazolidine ring. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound. For instance, the reaction between an amino alcohol and a diester can form the oxazolidine ring under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl halides, such as benzyl bromide, can react with the oxazolidine ring in the presence of a base to form the desired product.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the oxazolidine ring into a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups. Common reagents include halides and bases, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, bases
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Benzyl or methyl-substituted derivatives
Aplicaciones Científicas De Investigación
3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The benzyl and methyl groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: Compounds with similar oxazolidine rings but different substituents.
Benzyl Derivatives: Compounds with benzyl groups attached to different heterocyclic rings.
Methylated Heterocycles: Compounds with methyl groups attached to various heterocyclic structures.
Uniqueness
3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
3-O-benzyl 5-O-methyl (5R)-2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(2)16(9-12(21-15)13(17)19-3)14(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
Clave InChI |
BLZZAIDUYZNJGF-GFCCVEGCSA-N |
SMILES isomérico |
CC1(N(C[C@@H](O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
SMILES canónico |
CC1(N(CC(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





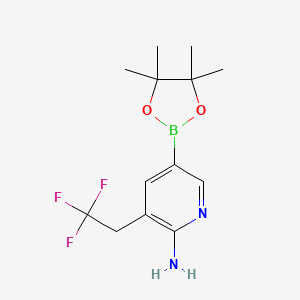
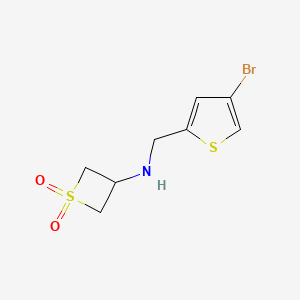
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
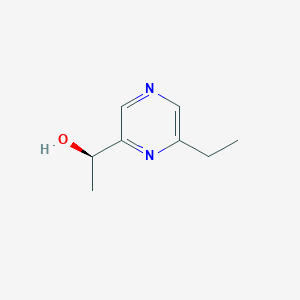
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)
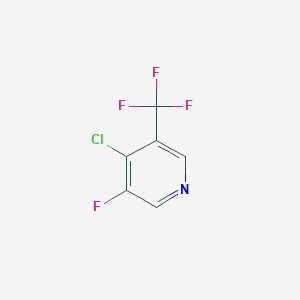

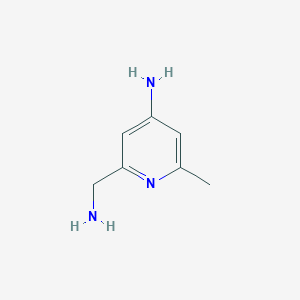
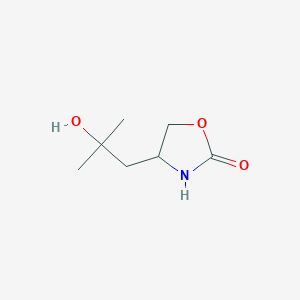
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
